13-Dihydrocarminomycinone

描述

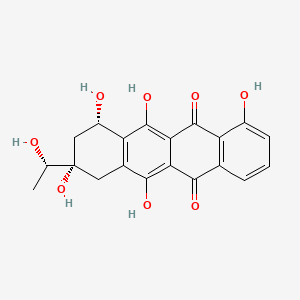

13-Dihydrocarminomycinone is a derivative within the anthracycline class of compounds, closely associated with Carminomycin, a known antitumor antibiotic. According to Daicel Pharma Standards , the compound is classified as a Carminomycin impurity and is characterized by the molecular formula C₂₆H₂₉NO₁₀ and a molecular weight of 515.52 g/mol. It exists as a dark brown gummy material, soluble in methanol, and is stored at 2–8°C. Its IUPAC name highlights structural features, including a hydroxyethyl group, multiple hydroxyls, and a tetrahydrotetracene backbone. The compound’s role in biosynthesis or therapeutic applications remains under investigation, though its enzymatic reactivity suggests significance as an intermediate (see §3).

属性

CAS 编号 |

62152-30-1 |

|---|---|

分子式 |

C20H18O8 |

分子量 |

386.4 g/mol |

IUPAC 名称 |

(7S,9S)-4,6,7,9,11-pentahydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,7,11,21-23,25,27-28H,5-6H2,1H3/t7-,11-,20-/m0/s1 |

InChI 键 |

KDJVINVDTSBKRU-KVZSADQJSA-N |

SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

手性 SMILES |

C[C@@H]([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

规范 SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

其他CAS编号 |

62152-30-1 |

同义词 |

13-dihydrocarminomycinone 13-dihydrocarubicinone |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

13-Dihydrocarminomycinone is closely related to Carminomycin, Carminomycinone, and Daunomycin derivatives. Key distinctions include:

Notes:

- Structural Modifications: The "dihydro" designation in this compound implies hydrogenation at position 13, likely reducing a ketone to an alcohol, altering reactivity compared to Carminomycinone .

- Enzymatic Reactivity: In methyltransferase assays, this compound serves as a substrate, leading to 13-dihydrodaunomycin (DHD), whereas Carminomycinone yields daunomycin (DAU). This indicates that hydrogenation at C13 shifts methylation outcomes .

Research Findings

Electrophoresis and Methyltransferase Activity

In a 1993 study by the Society for General Microbiology, this compound was used as a substrate alongside Carminomycin, Carminomycinone, and 13-Dihydrocarminomycin in methyltransferase assays . Key results include:

- Product Differentiation: this compound produced 13-dihydrodaunomycin (DHD), while Carminomycinone generated daunomycin (DAU). This highlights the critical role of C13 hydrogenation in directing methylation sites.

- Reactivity Hierarchy: Substrate conversion efficiency followed the order: Carminomycinone > this compound, suggesting steric or electronic effects from the dihydro modification impede enzymatic processing.

Data Tables

Comparative Physicochemical Properties

| Property | This compound | Carminomycin (inferred) | Daunomycin |

|---|---|---|---|

| Molecular Formula | C₂₆H₂₉NO₁₀ | C₂₆H₂₇NO₁₀ (assumed) | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 515.52 | ~513.49 (calculated) | 527.52 |

| Solubility | Methanol | Methanol | Water |

| Key Modification | C13 hydrogenation | C13 ketone | Amino sugar moiety |

| Biological Role | Intermediate | Antitumor agent | Clinical chemotherapeutic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。